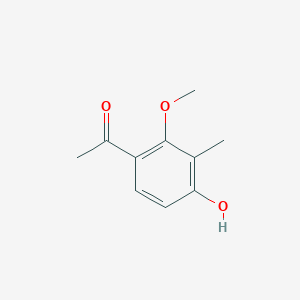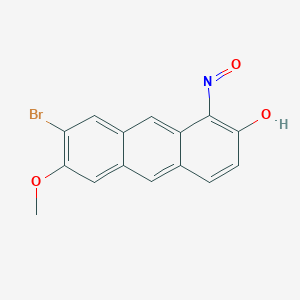
7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL is an organic compound that belongs to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors. The presence of bromine, methoxy, and nitroso groups in this compound introduces unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL typically involves multi-step reactions starting from anthracene derivatives. A common synthetic route includes:
Bromination: Anthracene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Methoxylation: The brominated anthracene is then treated with methanol in the presence of a base like sodium methoxide to introduce the methoxy group.
Nitrosation: Finally, the nitroso group is introduced by treating the compound with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitroso group to an amine.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of 7-Bromo-6-methoxy-1-aminoanthracen-2-OL.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-6-methoxy-1-nitrosoanthracen-2-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its unique electronic properties
Propriétés
Numéro CAS |
110189-31-6 |
|---|---|
Formule moléculaire |
C15H10BrNO3 |
Poids moléculaire |
332.15 g/mol |
Nom IUPAC |
7-bromo-6-methoxy-1-nitrosoanthracen-2-ol |
InChI |
InChI=1S/C15H10BrNO3/c1-20-14-7-9-4-8-2-3-13(18)15(17-19)11(8)5-10(9)6-12(14)16/h2-7,18H,1H3 |
Clé InChI |
PJWDKOCBQVXBNC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=C3C(=CC2=C1)C=CC(=C3N=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



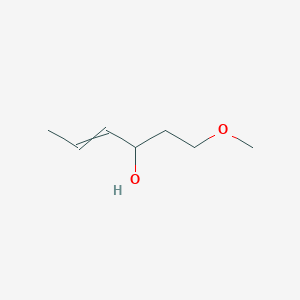
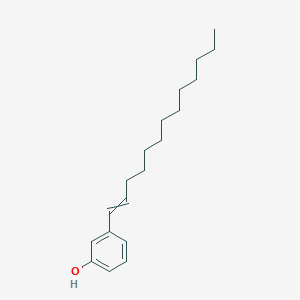
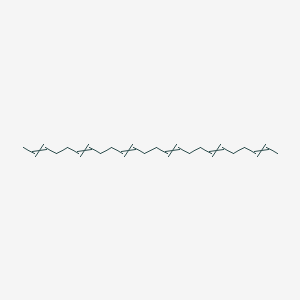
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
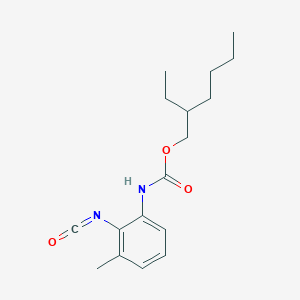
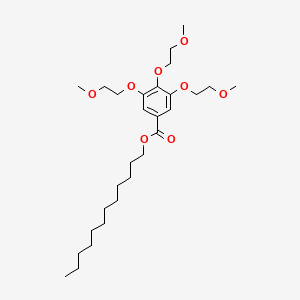
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

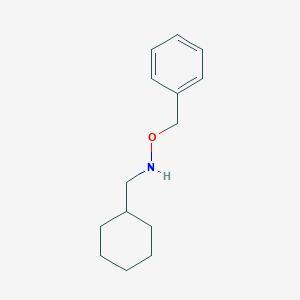
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
